molecular formula C18H15Br2NO4S B2496131 5,7-Dibromoquinolin-8-yl 5-ethyl-2-methoxybenzene-1-sulfonate CAS No. 914232-92-1

5,7-Dibromoquinolin-8-yl 5-ethyl-2-methoxybenzene-1-sulfonate

Cat. No. B2496131
CAS RN: 914232-92-1
M. Wt: 501.19
InChI Key: VFJMERKTXLVMTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline sulfonate derivatives often involves multi-step processes starting from simpler quinolines or related heterocycles. For example, the chemoselective synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline through a multi-step process showcases the complexity and efficiency of methods to introduce sulfonate groups alongside bromo and amino functionalities on the quinoline core (Krishna, 2018). This highlights the intricate steps required to synthesize complex molecules like 5,7-Dibromoquinolin-8-yl 5-ethyl-2-methoxybenzene-1-sulfonate.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their chemical reactivity and properties. Structural analysis often involves spectroscopic techniques like IR, NMR, and mass spectrometry. For instance, the synthesis and characterization of sulfonamide-related quinoline compounds provide insights into the structural aspects that influence their chemical behavior and interactions (Hayun et al., 2012).

Chemical Reactions and Properties

Quinoline sulfonates participate in a variety of chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of sulfonate groups enhances solubility in water, making them suitable for aqueous reactions. For example, [Pd(HQS)2] (HQS = 8-hydroxyquinoline-5-sulfonic acid) demonstrates efficient catalysis in Suzuki–Miyaura cross couplings in water, indicating the potential reactivity of sulfonate-containing quinolines in cross-coupling reactions (Conelly-Espinosa & Morales‐Morales, 2010).

Scientific Research Applications

Broad-Spectrum Antibacterial Synthesis

A key intermediate, similar in structural complexity to the compound , was used in the synthesis of potent broad-spectrum antibacterial agents effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). This synthesis emphasizes the utility of complex sulfonate compounds in developing new antibiotics (Hashimoto et al., 2007).

Antimicrobial Applications

Derivatives related to the specified compound have been synthesized and evaluated for their antimicrobial properties. For instance, 5-amino-7-bromoquinolin-8-ol sulfonate derivatives demonstrated significant antibacterial and antifungal activities, underscoring the potential of sulfonate derivatives in antimicrobial drug development (Krishna, 2018).

Catalytic Applications

Certain sulfonate compounds, including those derived from 8-hydroxyquinoline, have been investigated for their catalytic efficiency in cross-coupling reactions. For example, 8-hydroxyquinoline-5-sulfonic acid derivatives have catalyzed Suzuki–Miyaura reactions in water, highlighting the role of sulfonate compounds in green chemistry and sustainable catalytic processes (Conelly-Espinosa & Morales‐Morales, 2010).

Fluorescence and Quantum Chemical Investigations

Quinoline derivatives have been synthesized and analyzed for their fluorescence properties, which are crucial for applications in sensing and molecular probes. The exploration of multi-substituted quinoline derivatives for their optical properties indicates the potential for such compounds in advanced material science (Le et al., 2020).

Antitubulin Activity

Research into the biological activity of sulfonate derivatives, particularly those related to quinoline, has revealed their potential as tubulin polymerization inhibitors. This is significant for the development of new therapeutic agents against cancer, as these compounds exhibit potent antiproliferative activity against various cancer cell lines (Lee et al., 2011).

properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 5-ethyl-2-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Br2NO4S/c1-3-11-6-7-15(24-2)16(9-11)26(22,23)25-18-14(20)10-13(19)12-5-4-8-21-17(12)18/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJMERKTXLVMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Br2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dibromoquinolin-8-yl 5-ethyl-2-methoxybenzene-1-sulfonate

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